molecular formula C15H14N2O2S B11518953 3-(1H-benzimidazol-2-yl)propyl thiophene-2-carboxylate

3-(1H-benzimidazol-2-yl)propyl thiophene-2-carboxylate

Cat. No.: B11518953
M. Wt: 286.4 g/mol
InChI Key: KMNOVNXHMNIOCX-UHFFFAOYSA-N
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Description

3-(1H-1,3-Benzodiazol-2-yl)propyl thiophene-2-carboxylate is a complex organic compound that features a benzodiazole ring and a thiophene carboxylate group. Benzodiazole is a heterocyclic compound containing nitrogen atoms, while thiophene is a sulfur-containing heterocycle. The combination of these two moieties in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-Benzodiazol-2-yl)propyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzodiazole Intermediate: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other formylating agents.

    Attachment of Propyl Group: The benzodiazole intermediate is then reacted with a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate to form 3-(1H-1,3-benzodiazol-2-yl)propane.

    Formation of Thiophene Carboxylate: The thiophene-2-carboxylate moiety can be synthesized separately through the esterification of thiophene-2-carboxylic acid with an alcohol.

    Coupling Reaction: Finally, the benzodiazole-propyl intermediate is coupled with the thiophene carboxylate under suitable conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography) are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-Benzodiazol-2-yl)propyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

3-(1H-1,3-Benzodiazol-2-yl)propyl thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-Benzodiazol-2-yl)propyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole and 2-mercaptobenzimidazole share the benzodiazole core.

    Thiophene Carboxylates: Compounds like thiophene-2-carboxylic acid and its esters are structurally similar.

Uniqueness

3-(1H-1,3-Benzodiazol-2-yl)propyl thiophene-2-carboxylate is unique due to the combination of benzodiazole and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)propyl thiophene-2-carboxylate

InChI

InChI=1S/C15H14N2O2S/c18-15(13-7-4-10-20-13)19-9-3-8-14-16-11-5-1-2-6-12(11)17-14/h1-2,4-7,10H,3,8-9H2,(H,16,17)

InChI Key

KMNOVNXHMNIOCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCOC(=O)C3=CC=CS3

Origin of Product

United States

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